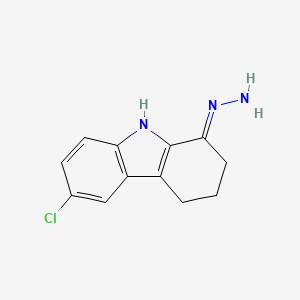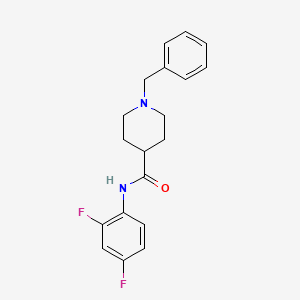
N-(2-chloro-5-nitrophenyl)-2-(2-naphthyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-5-nitrophenyl)-2-(2-naphthyloxy)acetamide, also known as clofencet, is a chemical compound that has been widely used in scientific research. It belongs to the class of amide compounds and has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
Mécanisme D'action
The exact mechanism of action of N-(2-chloro-5-nitrophenyl)-2-(2-naphthyloxy)acetamide is not fully understood. However, it is believed to work by inhibiting the synthesis of certain enzymes that are essential for the growth and survival of bacteria, fungi, and tumor cells.
Biochemical and physiological effects:
Clofencet has been shown to have a range of biochemical and physiological effects. In bacteria and fungi, it inhibits the synthesis of certain enzymes, leading to cell death. In tumor cells, it has been found to induce apoptosis, or programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
Clofencet has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. However, it also has some limitations, including its potential toxicity and limited solubility in water.
Orientations Futures
There are several future directions for research on N-(2-chloro-5-nitrophenyl)-2-(2-naphthyloxy)acetamide. In medicine, further studies are needed to evaluate its potential as an antitumor agent and to understand its mechanism of action. In agriculture, research is needed to optimize its use as a herbicide and growth regulator. In environmental science, further studies are needed to evaluate its effectiveness in degrading pollutants in different environments. Overall, N-(2-chloro-5-nitrophenyl)-2-(2-naphthyloxy)acetamide has the potential to be a valuable tool in a range of scientific fields, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of N-(2-chloro-5-nitrophenyl)-2-(2-naphthyloxy)acetamide involves the reaction of 2-chloro-5-nitroaniline with 2-naphthol in the presence of acetic anhydride and a catalyst such as sulfuric acid or phosphoric acid. The resulting product is then treated with acetic acid to obtain the final compound.
Applications De Recherche Scientifique
Clofencet has been extensively studied for its potential applications in various scientific fields. In medicine, it has been investigated for its antibacterial and antifungal properties. It has also been studied as a potential antitumor agent, with promising results in preclinical studies.
In agriculture, N-(2-chloro-5-nitrophenyl)-2-(2-naphthyloxy)acetamide has been evaluated for its herbicidal properties. It has been found to be effective against a range of weeds, including grasses and broadleaf plants. It has also been studied for its potential use as a growth regulator in crops.
In environmental science, N-(2-chloro-5-nitrophenyl)-2-(2-naphthyloxy)acetamide has been investigated for its ability to degrade pollutants in soil and water. It has been found to be effective in breaking down various organic compounds, including pesticides and herbicides.
Propriétés
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c19-16-8-6-14(21(23)24)10-17(16)20-18(22)11-25-15-7-5-12-3-1-2-4-13(12)9-15/h1-10H,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTISSBLZAGLYEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6051372.png)
![N-(3-methoxyphenyl)-2-(5-oxo-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-6(5H)-yl)acetamide](/img/structure/B6051377.png)


![N-(4-chlorophenyl)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6051397.png)
![4-cyclopentyl-3-{2-oxo-2-[4-(2-thienylmethyl)-1-piperazinyl]ethyl}-2-piperazinone](/img/structure/B6051399.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-[(methylthio)acetyl]-3-piperidinecarboxamide](/img/structure/B6051425.png)
![2,2'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]bis(5-methylbenzoic acid)](/img/structure/B6051433.png)
![1-{2-[(cyclooctylamino)methyl]-5-methoxyphenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6051435.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-3-(1H-pyrazol-1-yl)-1-propanamine](/img/structure/B6051440.png)

![N-(4-methoxy-2-methylphenyl)-3-{1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanamide](/img/structure/B6051454.png)

![N-butyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6051475.png)